6-BROMO-3-[4-(3,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
6-BROMO-3-[4-(3,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with a 3,4-dimethylphenyl group, and a methoxy group at the 8th position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[4-(3,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps:
Piperazine Derivatization: The piperazine ring is functionalized with the 3,4-dimethylphenyl group through nucleophilic substitution reactions, often using appropriate halides or sulfonates.
Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the piperazine derivative. This can be achieved using coupling agents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[4-(3,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dimethylpyridin-3-amine
- (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one
Uniqueness
Compared to similar compounds, 6-BROMO-3-[4-(3,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the chromen-2-one core, along with the piperazine moiety, provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
6-bromo-3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-14-4-5-18(10-15(14)2)25-6-8-26(9-7-25)22(27)19-12-16-11-17(24)13-20(29-3)21(16)30-23(19)28/h4-5,10-13H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBHDVNDLOLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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